molecular formula C9H10BrNO B1600298 1-(2-Amino-5-bromophenyl)propan-1-one CAS No. 124623-15-0

1-(2-Amino-5-bromophenyl)propan-1-one

Cat. No. B1600298
CAS RN: 124623-15-0
M. Wt: 228.09 g/mol
InChI Key: QGGYMYVVGFZOCT-UHFFFAOYSA-N
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Description

1-(2-Amino-5-bromophenyl)propan-1-one is a chemical compound with the molecular formula C9H10BRNO. It has a molecular weight of 228.09 . It is a building block used in various research fields .


Molecular Structure Analysis

The molecular structure of 1-(2-Amino-5-bromophenyl)propan-1-one consists of a bromine atom and an amino group attached to a phenyl ring, which is further connected to a propanone group . The exact structure can be represented by the SMILES notation: CCC(C1=CC(Br)=CC=C1N)=O .

Scientific Research Applications

Biochemistry Applications

“1-(2-Amino-5-bromophenyl)propan-1-one” serves as a valuable compound in biochemistry for studying benzylic reactions . It can be used to explore the free radical bromination at the benzylic position, which is crucial for understanding the reactivity of benzene derivatives . Additionally, its amino group can participate in nucleophilic substitution reactions, making it a useful compound for synthesizing more complex biochemical molecules.

Pharmacology Applications

In pharmacology, this compound could be a precursor for the synthesis of pharmaceutical intermediates . Its structure allows for modifications that can lead to the development of new drugs. The presence of both an amino group and a bromophenyl group offers multiple sites for chemical reactions, which can be exploited to create compounds with potential biological activity .

Organic Synthesis Applications

“1-(2-Amino-5-bromophenyl)propan-1-one” is a versatile building block in organic synthesis. It can undergo various organic reactions, including Grignard reactions , to form new carbon-carbon bonds . This is particularly useful in the synthesis of complex organic molecules, where the introduction of the amino and bromophenyl groups can significantly alter the properties of the resulting compounds.

Analytical Chemistry Applications

In analytical chemistry, this compound can be used as a reference standard or a reagent in quantitative and qualitative analysis. Its distinct spectroscopic properties allow for its use in chromatography and spectroscopy as a means to identify or quantify other substances .

Materials Science Applications

The bromophenyl group in “1-(2-Amino-5-bromophenyl)propan-1-one” can be utilized in materials science for the creation of novel polymers and coatings . Its ability to participate in polymerization reactions can lead to materials with unique properties, such as enhanced thermal stability or electrical conductivity .

Environmental Science Applications

While direct applications in environmental science are not readily apparent, the compound’s potential use in creating environmentally friendly materials or its role in studying degradation processes could be areas of interest. It could also serve as a model compound for environmental monitoring and the study of organic pollutants .

properties

IUPAC Name

1-(2-amino-5-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGYMYVVGFZOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435343
Record name 1-(2-amino-5-bromophenyl)-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-bromophenyl)propan-1-one

CAS RN

124623-15-0
Record name 1-(2-Amino-5-bromophenyl)-1-propanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-amino-5-bromophenyl)-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-amino-5-bromophenyl)propan-1-one
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Synthesis routes and methods

Procedure details

A three-necked round bottom flask under N2 was charged with AlCl3 (775 mg, 5.81 mmol), then add 5.00 mL of toluene. The slurry was cooled to −10° C. and 4-bromoaniline (1.0 g, 5.81 mmol) was added in one portion. To this was added BCl3 (6.4 mL of 1.0 M solution in xylene) to the mixture at −10° C. slowly, and the mixture was purged with N2 until no more smoke appeared. Propioitrile (1.88 mL, 25.6 mmol) was added and the temperature was allowed to raise to no great than 45° C. The reaction was heated at 63° C. for 10 minutes and maintained at 63° C. for 5 minutes to give a homogeneous solution. Another 4.0 mL of toluene was added into another three-necked flask, and heated to reflux under N2. The solution from previous flask was added to the toluene at reflux over 10 minutes. The mixture was heated to reflux for an additional 4 hours, while continuing to purge the reaction with N2. Toluene would be lost during this process, added more toluene to the mixture if necessary. The reaction was cooled to room temperature and 10 mL of water was added under efficient stirring for ˜30 minutes. The mixture was heated to 55° C. and stirred for 15 minutes before allowing separation into two layers. The organic phase was washed with water, dried over MgSO4, filtered, and concentrated to give a crude solid. The residue was purified though column chromatography (0-50% EtOAc/Heptane gradient) to afford 1-(2-amino-5-bromophenyl)-propan-1-one as a yellow solid (144.0 mg, 10.9%).
Name
Quantity
775 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
10 mL
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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